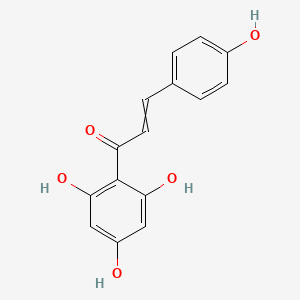

naringenin chalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHMWTPYORBCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025574 | |

| Record name | Naringenin chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73692-50-9 | |

| Record name | 2′,4,4′,6′-Tetrahydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73692-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringenin chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Naringenin Chalcone Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin (B18129) chalcone (B49325), a key precursor in the vast and diverse world of flavonoids, holds significant interest for the pharmaceutical and nutraceutical industries due to its wide range of biological activities. The elucidation of its biosynthetic pathway has been a cornerstone of plant biochemistry and metabolic engineering. This technical guide provides an in-depth overview of the core enzymatic steps, presents key quantitative data, details essential experimental protocols for pathway analysis, and visualizes the intricate relationships within this metabolic route. This document is intended to serve as a comprehensive resource for researchers aiming to understand, engineer, and harness the naringenin chalcone biosynthesis pathway for various applications.

The Core Biosynthesis Pathway: From Phenylalanine to Naringenin Chalcone

The biosynthesis of naringenin chalcone is a well-characterized segment of the broader phenylpropanoid pathway. It commences with the aromatic amino acid L-phenylalanine and culminates in the formation of the chalcone backbone through the sequential action of three key enzymes. In some organisms, an alternative starting point is L-tyrosine, which bypasses the second enzymatic step.

The canonical pathway involves the following core enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming the high-energy thioester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): As the first committed enzyme specific to flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to synthesize 2',4',4',6'-tetrahydroxychalcone, commonly known as naringenin chalcone.[1]

Naringenin chalcone can then be cyclized by the enzyme chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a central intermediate for the synthesis of a wide array of downstream flavonoids.[2]

Quantitative Data

The efficiency of the naringenin chalcone biosynthesis pathway is determined by the kinetic properties of its constituent enzymes and the overall productivity when engineered into microbial hosts.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters for understanding enzyme-substrate affinity and catalytic efficiency. Below is a summary of reported kinetic parameters for the core enzymes from various sources.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/h/mg protein or U/mg) | Reference |

| PAL | Musa cavendishii | L-Phenylalanine | 1450 | 0.15 U/mg | [3] |

| Annona cherimola | L-Phenylalanine | 200 - 520 | 11.8 - 25.1 nmol/h/mg | [4] | |

| Petroselinum crispum | L-Phenylalanine | 32 | 0.45 U/mg | [5] | |

| C4H | Glycine max (GmC4H14) | trans-Cinnamic acid | 1.4 ± 0.7 | 51.44 ± 1.36 (Vmax/Km) | [6] |

| 4CL | Populus trichocarpa x P. deltoides | 4-Coumaric acid | ~80 | - | [7] |

| Populus trichocarpa x P. deltoides | Ferulic acid | ~100 | - | [7] | |

| Populus trichocarpa x P. deltoides | Cinnamic acid | ~1070 | - | [7] | |

| Arabidopsis thaliana (At4CL2) | 4-Coumaric acid | 10.49 | 4.4 nkat/mg | [8] | |

| CHS | Wild-type | p-Coumaroyl-CoA | 1.8 ± 0.2 | 4.1 ± 0.2 nmol/min/mg | [9] |

| Wild-type | Malonyl-CoA | 3.1 ± 0.4 | 4.1 ± 0.2 nmol/min/mg | [9] |

Production of Naringenin and Naringenin Chalcone in Engineered Microorganisms

Metabolic engineering efforts have successfully established the naringenin chalcone pathway in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, enabling sustainable and scalable production.

| Product | Host Organism | Titer (mg/L) | Key Engineering Strategies | Reference |

| Naringenin Chalcone | Escherichia coli | 560.2 | Expression of TAL, 4CL, and CHS from different sources. | [10] |

| Naringenin | Escherichia coli | 765.9 | Step-wise validation and optimization of TAL, 4CL, CHS, and CHI. | [10] |

| Naringenin | Escherichia coli | 484 | Selection of key enzymes and optimization of process conditions. | [11] |

| Naringenin | Saccharomyces cerevisiae | 6.10 | Bicistronic expression of PAL/TAL, 4CL, CHS, and CHI. | [12] |

| Naringenin | Saccharomyces cerevisiae | 648.63 | Fed-batch process optimization with p-coumaric acid feeding. | [13] |

| Naringenin | Saccharomyces cerevisiae | 2513 | Directed evolution of CHS and fed-batch fermentation. | [14] |

| Naringenin 7-Sulfate | Escherichia coli | 47.7 | CRISPRi-mediated inhibition of sulfur metabolism. | [15] |

Experimental Protocols

The elucidation and optimization of the naringenin chalcone pathway rely on a suite of robust biochemical and analytical techniques.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for determining PAL activity in plant extracts.[16]

-

Principle: The assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.[16]

-

Reagents:

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 14 mM 2-mercaptoethanol.

-

Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8).

-

Stop Solution: 6 M HCl.

-

-

Procedure:

-

Prepare a crude enzyme extract from the source material in ice-cold extraction buffer.

-

In a microcentrifuge tube, mix 800 µL of the substrate solution with 100 µL of the enzyme extract.

-

For the blank, mix 800 µL of substrate solution with 100 µL of extraction buffer.

-

Incubate both tubes at 30°C for 15-60 minutes.

-

Stop the reaction by adding 100 µL of 6 M HCl.

-

Centrifuge the tubes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 290 nm.

-

-

Calculation: The amount of trans-cinnamic acid produced is calculated using its molar extinction coefficient (ε = 9630 M-1cm-1).[16]

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This protocol is based on methods for assaying microsomal C4H activity.[17][18]

-

Principle: The activity of C4H is determined by quantifying the conversion of trans-cinnamic acid to p-coumaric acid, typically analyzed by HPLC.

-

Reagents:

-

Extraction Buffer: Buffer suitable for microsomal protein extraction (e.g., Tris-HCl with sucrose (B13894) and DTT).

-

Reaction Buffer: Typically a phosphate (B84403) or Tris-HCl buffer (pH 7.0-7.5).

-

Substrate: trans-Cinnamic acid.

-

Cofactor: NADPH.

-

-

Procedure:

-

Isolate microsomal fractions from the source tissue.

-

The reaction mixture contains the microsomal preparation, reaction buffer, trans-cinnamic acid, and NADPH.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.

-

Stop the reaction, often by acidification (e.g., with HCl) and extract the products with an organic solvent like ethyl acetate.[6]

-

Evaporate the organic solvent and resuspend the residue in a suitable solvent for HPLC analysis.

-

-

Analysis: Quantify the p-coumaric acid produced using a calibrated HPLC method.

4-Coumarate-CoA Ligase (4CL) Activity Assay (Spectrophotometric)

This protocol provides a continuous spectrophotometric assay for 4CL activity.[9]

-

Principle: The formation of p-coumaroyl-CoA from p-coumaric acid is monitored by the increase in absorbance at 333 nm.[9]

-

Reagents:

-

Assay Buffer: e.g., Tris-HCl buffer (pH 7.5).

-

Substrates: p-Coumaric acid, ATP, and Coenzyme A.

-

Cofactor: MgCl2.

-

-

Procedure:

-

Prepare a crude or purified enzyme extract.

-

In a quartz cuvette, mix the assay buffer, MgCl2, ATP, CoA, and p-coumaric acid.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately monitor the increase in absorbance at 333 nm over time using a spectrophotometer.

-

-

Calculation: The rate of reaction (ΔA/min) is directly proportional to the 4CL activity. The concentration of p-coumaroyl-CoA can be calculated using its molar extinction coefficient.

Chalcone Synthase (CHS) Activity Assay (Spectrophotometric)

This protocol is adapted from methods optimized for CHS activity in plant tissues.

-

Principle: The formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA results in an increase in absorbance at approximately 370 nm.

-

Reagents:

-

Assay Buffer: e.g., 0.1 M Borate buffer (pH 8.0).

-

Substrates: p-Coumaroyl-CoA and Malonyl-CoA.

-

Additives (optional): 2-mercaptoethanol, potassium cyanide.

-

-

Procedure:

-

Prepare a purified or crude enzyme extract.

-

The reaction mixture contains the assay buffer, p-coumaroyl-CoA, and malonyl-CoA.

-

Initiate the reaction by adding the CHS enzyme preparation.

-

Incubate at a controlled temperature (e.g., 30°C).

-

Monitor the increase in absorbance at ~370 nm.

-

-

Analysis: The rate of naringenin chalcone formation is determined from the change in absorbance over time.

High-Performance Liquid Chromatography (HPLC) Analysis of Naringenin Chalcone

HPLC is the standard method for the separation and quantification of naringenin chalcone and its precursors.

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol).

-

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is often employed. For example, a linear gradient from 10% to 90% acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where naringenin chalcone has a strong absorbance, typically around 370 nm. For simultaneous analysis of precursors, multiple wavelengths may be monitored (e.g., 290 nm for cinnamic acid, 310 nm for p-coumaric acid).

-

-

Quantification: The concentration of naringenin chalcone in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a pure standard.

Regulation of the Pathway

The biosynthesis of naringenin chalcone is tightly regulated at multiple levels to control the flux of metabolites in response to developmental and environmental cues.

-

Transcriptional Regulation: The genes encoding the biosynthetic enzymes, particularly CHS, are induced by various stimuli including UV light, pathogen attack, and wounding. This induction is often mediated by specific transcription factors.

-

Metabolic Feedback Inhibition: Flavonoid pathway end-products, such as naringenin, can allosterically inhibit the activity of CHS, providing a mechanism for feedback control to prevent the accumulation of potentially toxic levels of these compounds.

Conclusion

The elucidation of the naringenin chalcone biosynthesis pathway represents a significant achievement in plant biochemistry. The knowledge of the enzymes, their kinetics, and the methods to analyze them has paved the way for the successful metabolic engineering of microorganisms for the production of this valuable flavonoid precursor. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore, manipulate, and optimize this pathway for applications in drug development, agriculture, and biotechnology. The continued investigation into the regulatory networks and the development of novel enzymatic variants will undoubtedly unlock even greater potential for the tailored production of naringenin chalcone and its derivatives.

References

- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 2. curresweb.com [curresweb.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 6. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AffiASSAY® Cinnamate 4-hydroxylase Microplate Assay Kit | AffiGEN [affiassay.com]

- 10. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Untitled Document [ucl.ac.uk]

- 12. Characterization of recombinant plant cinnamate 4-hydroxylase produced in yeast. Kinetic and spectral properties of the major plant P450 of the phenylpropanoid pathway [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. ils.unc.edu [ils.unc.edu]

- 16. mdpi.com [mdpi.com]

- 17. scienceopen.com [scienceopen.com]

- 18. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

Enzymatic Synthesis of Naringenin Chalcone from p-Coumaroyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of naringenin (B18129) chalcone (B49325), a pivotal precursor in the biosynthesis of a wide array of flavonoids. The focus is on the core reaction catalyzed by Chalcone Synthase (CHS), utilizing p-coumaroyl-CoA and malonyl-CoA as substrates. This document details the biosynthetic pathway, enzyme kinetics, and comprehensive experimental protocols for researchers in metabolic engineering, natural product chemistry, and drug development.

Introduction to Naringenin Chalcone Biosynthesis

Naringenin chalcone (specifically 2′,4,4′,6′-tetrahydroxychalcone) is the foundational C15 scaffold for most flavonoids, a diverse class of plant secondary metabolites with significant pharmacological activities.[1][2] The synthesis is a key branch point from the general phenylpropanoid pathway. The reaction is catalyzed by the enzyme Chalcone Synthase (CHS, EC 2.3.1.74), a type III polyketide synthase (PKS).[3][4] CHS orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone.[3][5] This enzymatic step is a critical control point and a primary target for metabolic engineering efforts aimed at producing high-value flavonoids.

The Flavonoid Biosynthesis Pathway: From Phenylpropanoids to Chalcones

The formation of naringenin chalcone begins with the amino acid L-phenylalanine or L-tyrosine.[6] A series of enzymatic steps converts these precursors into the activated thioester, p-coumaroyl-CoA. CHS then catalyzes the first committed step of flavonoid biosynthesis. The resulting naringenin chalcone can subsequently undergo spontaneous or enzyme-catalyzed cyclization by Chalcone Isomerase (CHI) to form the flavanone (B1672756) naringenin.[5][7]

Catalytic Mechanism of Chalcone Synthase (CHS)

The synthesis of naringenin chalcone by CHS is a multi-step process occurring within a single active site. The mechanism involves a conserved catalytic cysteine residue (Cys164) that plays a central role in substrate binding and chain elongation.[2]

-

Starter Unit Loading : The reaction initiates with the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the thiol side chain of the active site Cys164, forming a covalent thioester intermediate and releasing Coenzyme A.[8]

-

Polyketide Chain Elongation : Three successive rounds of condensation occur. In each round, a molecule of malonyl-CoA binds to the active site, is decarboxylated to form an acetyl-CoA carbanion, which then attacks the growing polyketide chain attached to Cys164.[3] This extends the chain by two carbons in each step.

-

Cyclization and Product Release : After the formation of a linear tetraketide intermediate, a regiospecific intramolecular Claisen condensation occurs.[3] This reaction forms the aromatic A-ring of the chalcone, which is then released from the enzyme.

Quantitative Data on Enzymatic Synthesis

The efficiency of naringenin chalcone synthesis is dependent on the source of the Chalcone Synthase enzyme and the reaction conditions. Kinetic parameters provide a quantitative measure of the enzyme's affinity for its substrates and its catalytic rate.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Carrot (Daucus carota) | p-Coumaroyl-CoA | 5.7 | N/A | N/A | [9] |

| Carrot (Daucus carota) | Malonyl-CoA | 18 | N/A | N/A | [9] |

| Fern (Cyclosorus parasiticus) | p-Coumaroyl-CoA | 1.9 ± 0.1 | 0.44 ± 0.01 | 2.3 x 105 | [10] |

| Fern (Cyclosorus parasiticus) | Caffeoyl-CoA | 4.9 ± 0.3 | 0.08 ± 0.00 | 0.16 x 105 | [10] |

N/A: Data not available in the cited source. Note: The data from Cyclosorus parasiticus CHS1 clearly demonstrates a strong preference for p-coumaroyl-CoA over caffeoyl-CoA, with a catalytic efficiency (kcat/Km) over 14 times higher.[10] This highlights the substrate specificity that dictates the primary flavonoid products in an organism.

Experimental Protocols

This section provides detailed methodologies for the purification of Chalcone Synthase and the in vitro synthesis and analysis of naringenin chalcone.

This protocol is a generalized procedure based on methods for purifying CHS from plant cell cultures.[9][11]

-

Cell Lysis and Crude Extract Preparation :

-

Harvest plant cells or microbial biomass expressing recombinant CHS.

-

Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 10 mM β-mercaptoethanol and protease inhibitors).

-

Lyse the cells using a suitable method (e.g., sonication, French press, or grinding with liquid nitrogen).

-

Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris. Collect the supernatant as the crude extract.

-

-

Ammonium (B1175870) Sulfate (B86663) Fractionation :

-

Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to a saturation of 40-50%.

-

Stir for 1 hour and then centrifuge to remove precipitated proteins.

-

Increase the ammonium sulfate concentration in the supernatant to 70-80% saturation.

-

Stir for 1 hour, then centrifuge to collect the precipitated protein pellet containing CHS activity.

-

Resuspend the pellet in a minimal volume of chromatography buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT).

-

-

Column Chromatography :

-

Anion Exchange Chromatography : Load the resuspended pellet onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with chromatography buffer. Elute the bound proteins using a linear salt gradient (e.g., 0 to 500 mM NaCl). Collect fractions and assay for CHS activity. CHS typically elutes between 75 and 135 mM NaCl.[11]

-

Affinity Chromatography : Pool the active fractions and apply them to an affinity column (e.g., Blue Sepharose CL-6B). After washing the column, elute CHS using a buffer containing a competitive ligand such as NADP+ (e.g., 4 mM NADP+).[11]

-

Size Exclusion Chromatography (Optional) : For further purification, concentrate the active fractions and apply them to a size-exclusion column (e.g., Sephacryl S-200) to separate proteins based on size.

-

-

Purity Analysis :

-

Analyze the purity of the final enzyme preparation using SDS-PAGE. A single band corresponding to the expected molecular weight of the CHS monomer (approx. 40-45 kDa) indicates high purity.

-

This protocol is adapted from established CHS activity assays.[12]

-

Reaction Mixture Preparation :

-

In a 1.5 mL microcentrifuge tube, prepare a final reaction volume of 250 µL.

-

Component Stock Conc. Final Conc. Volume HEPES-KOH buffer (pH 7.0) 1 M 100 mM 25 µL Dithiothreitol (DTT) 100 mM 2 mM 5 µL p-Coumaroyl-CoA 2 mM 20-200 µM 2.5 - 25 µL Malonyl-CoA 10 mM 200 µM 5 µL Purified CHS enzyme 1 mg/mL 10 µg (40 µg/mL) 10 µL Nuclease-free water - - to 250 µL -

Note: It is recommended to add the enzyme last to start the reaction.

-

-

Incubation :

-

Incubate the reaction mixture at 30-35°C for 30 minutes. The optimal time may vary depending on the enzyme's specific activity.

-

-

Reaction Termination and Product Extraction :

-

Stop the reaction by adding an equal volume (250 µL) of ethyl acetate (B1210297) or methanol (B129727) containing 1% acetic acid.

-

Vortex vigorously for 1 minute to extract the products.

-

Centrifuge at maximum speed for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase (or the entire mixture if using methanol) to a new tube.

-

Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

-

Sample Preparation :

-

Re-dissolve the dried extract from the previous step in a known volume (e.g., 50-100 µL) of the mobile phase starting condition (e.g., 80% Solvent A, 20% Solvent B).

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase :

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient : A typical gradient might be: 20% B to 80% B over 30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set at a wavelength between 280 nm and 340 nm. Naringenin chalcone and its isomerized product naringenin show strong absorbance in this range.

-

Injection Volume : 10-20 µL.

-

-

Data Analysis :

-

Identify the product peak(s) by comparing their retention times with authentic standards of naringenin chalcone and naringenin.[2]

-

Quantify the product formation by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard compound.

-

Experimental Workflow Visualization

The entire process, from obtaining the enzyme to analyzing the final product, can be visualized as a systematic workflow.

References

- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Purification and some properties of chalcone synthase from a carrot suspension culture induced for anthocyanin synthesis and preparation of its specific antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Chalcone Synthase in Naringenin Chalcone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcone (B49325) synthase (CHS) is a pivotal enzyme positioned at the gateway of the flavonoid biosynthetic pathway, a major branch of the phenylpropanoid pathway in higher plants.[1][2] As a type III polyketide synthase (PKS), CHS catalyzes the first committed step in the biosynthesis of flavonoids, a diverse class of secondary metabolites with crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens.[2][3] Furthermore, flavonoids, and by extension their chalcone precursors, are of significant interest to the pharmaceutical industry due to their wide range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth exploration of the core functions of chalcone synthase in the formation of naringenin (B18129) chalcone, the central precursor for a vast array of flavonoids. We will delve into the enzymatic mechanism, present quantitative data, detail experimental protocols, and visualize the intricate signaling pathways and workflows that govern this fundamental biochemical process.

The Enzymatic Reaction: A Stepwise Condensation

Chalcone synthase catalyzes the sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[1][4] This reaction proceeds through a series of decarboxylation and condensation steps within the enzyme's active site.

The overall reaction can be summarized as follows:

4-coumaroyl-CoA + 3 Malonyl-CoA → Naringenin Chalcone + 4 CoASH + 3 CO₂

The reaction mechanism involves several key steps:

-

Starter Molecule Loading: The reaction initiates with the transfer of the 4-coumaroyl moiety from 4-coumaroyl-CoA to a conserved cysteine residue (Cys164) in the active site of CHS, forming a covalent intermediate.[2][5]

-

Polyketide Chain Elongation: Three successive rounds of condensation with malonyl-CoA units extend the polyketide chain. In each round, malonyl-CoA is decarboxylated to form a reactive acetyl-CoA carbanion, which then attacks the growing polyketide chain.[6]

-

Cyclization and Aromatization: Once the linear tetraketide intermediate is formed, it undergoes an intramolecular Claisen condensation to form a new aromatic ring, yielding naringenin chalcone.[5][7]

Structural and Functional Aspects of Chalcone Synthase

Chalcone synthase typically exists as a homodimer, with each monomer having a molecular weight of approximately 42-45 kDa.[1][8] The three-dimensional structure reveals a conserved fold characteristic of type III PKS enzymes.

The Active Site

The active site of CHS is a buried cavity containing a highly conserved catalytic triad (B1167595) of cysteine (Cys164), histidine (His303), and asparagine (Asn336).[2][8]

-

Cys164: Acts as the nucleophile, covalently binding the starter molecule and the growing polyketide chain.[2]

-

His303: Functions as a general base, activating the cysteine residue and stabilizing reaction intermediates.[2]

-

Asn336: Orients the substrates and stabilizes the intermediates through hydrogen bonding.[2]

Two "gatekeeper" phenylalanine residues, Phe215 and Phe265, are also crucial for controlling access to the active site and orienting the substrates correctly for the condensation and cyclization reactions.[1]

Quantitative Data: Enzyme Kinetics and Inhibition

The catalytic efficiency of chalcone synthase and its susceptibility to inhibition are critical parameters for understanding its function and for potential biotechnological applications. The following tables summarize key quantitative data for CHS from various plant sources.

| Plant Species | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | Reference |

| Allium fistulosum | p-Coumaroyl-CoA | 20 - 200 (range) | - | - | [9] |

| Petroselinum hortense | 4-Coumaroyl-CoA | - | - | - | [10] |

| Petroselinum hortense | Butyryl-CoA | - | - | - | [10] |

| Petroselinum hortense | Hexanoyl-CoA | - | - | - | [10] |

| Petroselinum hortense | Benzoyl-CoA | - | - | - | [10] |

Table 1: Kinetic Parameters of Chalcone Synthase for Various Substrates. Note: A comprehensive dataset with directly comparable Vmax and kcat values across different studies is challenging to compile due to variations in assay conditions and enzyme preparations. The provided range for Allium fistulosum indicates the substrate concentrations used for kinetic analysis.

| Inhibitor | Plant Species | Ki (µM) | Type of Inhibition | Reference |

| Naringenin | - | - | Uncompetitive | [4] |

| Naringenin Chalcone | - | - | Noncompetitive | [4] |

Table 2: Inhibition Constants (Ki) for Chalcone Synthase. Note: While the types of inhibition are reported, specific Ki values are not consistently available in the reviewed literature. Naringenin and naringenin chalcone are known feedback inhibitors of CHS.[4]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assessment of chalcone synthase, as well as the analysis of its product, naringenin chalcone.

Recombinant Expression and Purification of His-tagged Chalcone Synthase in E. coli

This protocol describes the production and purification of CHS with a polyhistidine tag for subsequent biochemical characterization.

1. Expression Vector and Host Strain:

-

Vector: pET series expression vector (e.g., pET-28a(+)) containing the CHS coding sequence fused to an N-terminal or C-terminal 6xHis-tag.

2. Culture and Induction:

-

Inoculate a single colony of transformed E. coli into 20 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics (e.g., 100 µg/mL ampicillin (B1664943) and 34 µg/mL chloramphenicol (B1208) for Rosetta strains).[11]

-

Grow overnight at 37°C with shaking.

-

Transfer the overnight culture into 1 L of fresh LB medium with antibiotics and grow at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.5-0.6.[11]

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[2][12]

-

Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.[2]

3. Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).[2]

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[2]

4. Purification using Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.[7]

-

Load the cleared lysate onto the column.

-

Wash the column with several volumes of wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM).

-

Elute the His-tagged CHS protein with elution buffer containing a high concentration of imidazole (e.g., 150-500 mM).[7]

-

Collect fractions and analyze for purity using SDS-PAGE.

Chalcone Synthase Enzyme Assay (Spectrophotometric)

This assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at approximately 370 nm.[2][13]

1. Reaction Mixture (200 µL final volume):

-

100 mM Potassium phosphate (B84403) buffer (pH 7.5)[2]

-

1 mM Dithiothreitol (DTT)[2]

-

50 µM 4-coumaroyl-CoA[2]

-

150 µM Malonyl-CoA[2]

-

1-5 µg of purified CHS enzyme[2]

2. Assay Procedure:

-

Pre-incubate the reaction mixture (without malonyl-CoA) at 30°C for 5 minutes.[2]

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes using a spectrophotometer.[2]

-

Calculate the initial linear rate of the reaction to determine enzyme activity.

Analysis of Naringenin Chalcone by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of the enzymatic reaction product.

1. Sample Preparation:

-

Quench the enzyme reaction by adding an equal volume of methanol.[14]

-

Centrifuge to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm).[14]

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol with 0.1% formic acid).[14]

-

Gradient:

-

15% B for 3 min

-

15-90% B over 17 min

-

90% B for 3 min

-

Re-equilibration at 15% B for 7 min[14]

-

-

Flow Rate: 0.8 mL/min[14]

-

Detection: UV detector at 290 nm for naringenin (the cyclized form of naringenin chalcone) or a suitable wavelength for naringenin chalcone itself.[14]

-

Quantification: Use a standard curve of authentic naringenin or naringenin chalcone.

Regulation of Chalcone Synthase Gene Expression

The expression of CHS genes is tightly regulated by a variety of internal and external signals, ensuring that flavonoid biosynthesis is activated when and where it is needed.

Light Signaling

Light, particularly UV-B and blue light, is a potent inducer of CHS gene expression.[1][5] This response is mediated by specific photoreceptors and a complex network of signaling pathways.

-

Photoreceptors: Cryptochromes (cry1 and cry2) for blue light and an as-yet-unidentified UV-B photoreceptor.[1]

-

Transcription Factors: MYB-like transcription factors (e.g., MYB305) and bZIP transcription factors that bind to specific cis-acting elements in the CHS promoter.[5]

-

Cis-acting Elements: The CHS promoter contains several light-responsive elements, including the G-box (CACGTG), H-box (CCTACC), and other motifs (Box I, II, III, IV).[4][5]

Pathogen and Elicitor Signaling

CHS expression is induced upon pathogen attack or treatment with elicitors, leading to the production of antimicrobial flavonoid and isoflavonoid (B1168493) phytoalexins.[2] This response is often mediated by the salicylic (B10762653) acid and jasmonate signaling pathways.

Hormonal Regulation

Plant hormones such as jasmonates and abscisic acid can modulate CHS gene expression, integrating developmental cues and stress responses with flavonoid biosynthesis.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to chalcone synthase and naringenin chalcone formation.

Caption: The central role of CHS in the flavonoid biosynthesis pathway.

Caption: Simplified workflow of the chalcone synthase reaction mechanism.

Caption: Light-mediated signaling pathway for CHS gene expression.

Conclusion

Chalcone synthase stands as a cornerstone in the biosynthesis of flavonoids, orchestrating a complex series of reactions to produce the foundational molecule, naringenin chalcone. A thorough understanding of its enzymatic mechanism, kinetics, and regulation is paramount for researchers in plant biology, natural product chemistry, and drug development. The detailed protocols and visualized pathways presented in this guide offer a comprehensive resource for the scientific community, aiming to facilitate further research into the fascinating world of flavonoid biosynthesis and its potential applications. The ability to manipulate CHS activity and expression holds promise for enhancing the production of valuable flavonoids in plants and microbial systems, paving the way for novel therapeutic agents and improved crop varieties.

References

- 1. UV and blue light signalling: pathways regulating chalcone synthase gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Exogenous chalcone synthase expression in developing poplar xylem incorporates naringenin into lignins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 5. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Chalcone Synthase Genes and Their Responses to Salt and Cold Stress in Poncirus trifoliata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Transcriptional regulation of the Arabidopsis thaliana chalcone synthase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering [frontiersin.org]

- 10. Substrate specificity of chalcone synthase from Petroselinum hortense. Formation of phloroglucinol derivatives from aliphatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein Expression and Purification [protocols.io]

- 12. Expression response of chalcone synthase gene to inducing conditions and its effect on flavonoids accumulation in two medicinal species of Anoectochilus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]

Naringenin Chalcone: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin (B18129) chalcone (B49325), a naturally occurring open-chain flavonoid and a precursor to the flavanone (B1672756) naringenin, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] Found in various plants, notably in tomato peel, its unique chemical structure underpins its therapeutic potential. This technical guide provides an in-depth overview of the core physicochemical properties and stability of naringenin chalcone, offering crucial data and methodologies for researchers and drug development professionals.

Physicochemical Properties

Naringenin chalcone's utility in research and development is intrinsically linked to its fundamental physicochemical characteristics. A comprehensive summary of these properties is presented below, compiled from various scientific sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₅ | [3] |

| Molecular Weight | 272.25 g/mol | [3] |

| Appearance | Yellow crystalline powder | |

| Melting Point | 173-174 °C | [4] |

| Boiling Point | 538.7 ± 50.0 °C (Predicted) | [4] |

| pKa | 6.82 ± 0.40 (Predicted) | [4] |

| LogP (Octanol-Water) | 2.826 (Estimated) | [4] |

| Solubility | ||

| Water | Slightly soluble | [1] |

| Ethanol | 1.0 mg/mL | [4] |

| DMSO | 10.0 mg/mL | [4] |

| DMF | 15.0 mg/mL | [4] |

Stability Profile

A critical consideration for the handling, formulation, and application of naringenin chalcone is its inherent instability, primarily due to its propensity to isomerize into the more thermodynamically stable flavanone, naringenin. This conversion is significantly influenced by environmental factors such as pH, temperature, and light.

pH-Dependent Stability and Isomerization

Naringenin chalcone's stability is highly pH-dependent. The molecule is relatively stable under acidic conditions but undergoes rapid isomerization to naringenin in neutral and, particularly, in alkaline media.[5] This cyclization reaction is initiated by the ionization of the 2'-hydroxyl group.[4]

The isomerization process can be monitored using UV-Vis spectrophotometry, where the characteristic absorbance peak of the chalcone at approximately 382 nm decreases over time, with a concurrent increase in the absorbance peak of naringenin at around 323 nm.[6] At a pH of 7.5, the cyclization of 4,2',4',6'-tetrahydroxychalcone is largely diffusion-controlled, indicating a very rapid process.[4] As the pH decreases to 6.0, the reaction becomes more chemically limited.[4]

Thermal Stability

Elevated temperatures can accelerate the degradation of naringenin chalcone, including its isomerization to naringenin. While specific quantitative kinetic data across a broad temperature range is not extensively documented in the public domain, general principles of chemical kinetics suggest that reaction rates, including degradation and isomerization, will increase with temperature.

Photostability

Naringenin chalcone is susceptible to photodegradation. Studies on the photosensitized oxygenation of naringin (B1676962) chalcone have shown that it is reactive towards singlet oxygen, leading to its degradation.[7] The formation of degradation products, such as 4-hydroxybenzoic acid, has been observed.[7] Therefore, it is crucial to protect naringenin chalcone from light exposure during storage and experimentation.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of naringenin chalcone in aqueous buffers.

Materials:

-

Naringenin chalcone powder

-

Aqueous buffers of desired pH (e.g., pH 4.0, 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of naringenin chalcone powder to a glass vial containing a known volume of the aqueous buffer.

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., methanol (B129727) or mobile phase) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved naringenin chalcone using a validated HPLC or UV-Vis spectrophotometric method.

Stability Analysis by UV-Vis Spectrophotometry

This method provides a straightforward approach to monitor the isomerization of naringenin chalcone to naringenin by observing changes in the UV-Vis absorption spectrum over time.

Materials:

-

Naringenin chalcone

-

Aqueous buffers of desired pH and temperature

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of naringenin chalcone in a suitable organic solvent (e.g., DMSO).

-

Prepare the aqueous buffer of the desired pH and equilibrate it to the target temperature in the spectrophotometer's cuvette holder.

-

Initiate the experiment by adding a small aliquot of the naringenin chalcone stock solution to the buffer in the cuvette to achieve the desired final concentration.

-

Immediately start recording the UV-Vis spectrum at regular time intervals (e.g., every 1-5 minutes) over a wavelength range of 250-450 nm.

-

Monitor the decrease in absorbance at the λmax of naringenin chalcone (~382 nm) and the increase in absorbance at the λmax of naringenin (~323 nm).[6]

-

Plot the absorbance at these wavelengths as a function of time to determine the kinetics of the isomerization.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the degradation of naringenin chalcone and separating it from its primary degradation product, naringenin.

Materials:

-

Naringenin chalcone

-

Naringenin standard

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Acids for mobile phase modification (e.g., formic acid, phosphoric acid)

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Method Development: Develop an isocratic or gradient HPLC method capable of resolving naringenin chalcone from naringenin. A typical starting point could be a C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid). The detection wavelength should be set to the λmax of naringenin chalcone (~382 nm) or a wavelength where both compounds have reasonable absorbance.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, subject naringenin chalcone solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

-

Analysis of Stability Samples:

-

Prepare solutions of naringenin chalcone in the desired buffers (pH) and at the desired temperatures.

-

Store the solutions under the specified conditions (e.g., in a temperature-controlled chamber, protected from or exposed to light).

-

At predetermined time points, withdraw aliquots of the samples.

-

If necessary, quench the degradation reaction (e.g., by acidification or cooling).

-

Inject the samples onto the HPLC system.

-

Quantify the peak area of naringenin chalcone and any degradation products (e.g., naringenin) against a calibration curve.

-

-

Data Analysis: Plot the concentration of naringenin chalcone as a function of time to determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).

Signaling Pathway Modulation

Naringenin chalcone exerts its biological effects, particularly its anti-inflammatory properties, through the modulation of key cellular signaling pathways. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Various chalcones have been shown to inhibit the NF-κB pathway.[7] The proposed mechanism for some chalcones involves the inhibition of IKK activity, which prevents the phosphorylation and degradation of IκBα.[7] Other chalcones may directly inhibit the proteasome, thereby preventing IκBα degradation and keeping NF-κB in its inactive cytoplasmic state.[8] By blocking the nuclear translocation of p65, naringenin chalcone effectively downregulates the expression of NF-κB target genes, such as those encoding for pro-inflammatory cytokines like TNF-α and IL-6.

Conclusion

Naringenin chalcone presents as a promising bioactive compound, but its successful application in research and drug development hinges on a thorough understanding of its physicochemical properties and stability. Its limited aqueous solubility and pronounced instability in neutral to alkaline conditions necessitate careful consideration in experimental design and formulation development. The provided data and protocols offer a foundational guide for researchers to navigate these challenges and unlock the full therapeutic potential of naringenin chalcone.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Spontaneous Cyclization of Naringenin Chalcone to Naringenin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Naringenin (B18129) chalcone (B49325) and its isomer, naringenin, are key flavonoids in the phenylpropanoid pathway, with naringenin serving as a crucial precursor for a wide array of other flavonoids in plants[1]. The interconversion between the open-chain chalcone and the cyclic flavanone (B1672756) is a fundamental reaction in flavonoid chemistry and biosynthesis. While this isomerization is efficiently catalyzed in vivo by the enzyme chalcone isomerase (CHI), it can also occur spontaneously under physiological conditions[2][3]. This technical guide provides an in-depth examination of the spontaneous, non-enzymatic cyclization of naringenin chalcone to naringenin, detailing the underlying chemical mechanism, influencing factors, and relevant experimental protocols for its study.

Introduction

Chalcones are α,β-unsaturated ketones that serve as central intermediates in the biosynthesis of flavonoids[4]. Naringenin chalcone is synthesized in plants from one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA by the enzyme chalcone synthase (CHS)[2][5]. Following its synthesis, naringenin chalcone undergoes an intramolecular cyclization to form the flavanone, naringenin. This reaction can proceed spontaneously or be catalyzed by chalcone isomerase (CHI)[1][2]. The equilibrium between the chalcone and flavanone forms is sensitive to environmental conditions, particularly pH[6][7]. Understanding the dynamics of this spontaneous conversion is critical for researchers working on flavonoid biosynthesis, chemical synthesis, and the development of chalcone-based therapeutic agents, as the biological activities of the two isomers can differ significantly[8].

Chemical Mechanism of Spontaneous Cyclization

The spontaneous conversion of naringenin chalcone to naringenin is a reversible intramolecular Michael addition (also known as a 1,4-addition) reaction[9][10][11][12]. The process is critically dependent on the presence of the 2'-hydroxyl group on the A-ring of the chalcone.

The key steps of the mechanism, particularly under neutral to alkaline conditions, are as follows:

-

Deprotonation: The phenolic hydroxyl group at the 2' position is deprotonated, forming a phenoxide ion. This step is facilitated by increasing pH[7].

-

Nucleophilic Attack: The resulting negatively charged oxygen atom acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ketone system.

-

Cyclization and Protonation: This attack forms a new carbon-oxygen bond, creating a six-membered heterocyclic ring and generating an enolate intermediate. Subsequent protonation of the enolate yields the final flavanone structure, naringenin[7].

This equilibrium can be shifted. Under strongly basic conditions, the C-ring of the flavanone can be opened to form the chalcone[13]. Conversely, acidic conditions can also facilitate the cyclization, though the mechanism may differ slightly[6][14].

Caption: Mechanism of the base-catalyzed spontaneous cyclization of naringenin chalcone.

Kinetics and Influencing Factors

The rate and equilibrium of the spontaneous cyclization are significantly influenced by several factors. In plant cells, the enzyme chalcone isomerase (CHI) dramatically accelerates this reaction and ensures the stereospecific formation of (2S)-naringenin[5][15]. However, the non-enzymatic reaction is also physiologically relevant.

Key Influencing Factors:

-

pH: This is the most critical factor. The isomerization is slow under acidic conditions but accelerates as the pH increases towards neutral and alkaline values, due to the increased deprotonation of the 2'-hydroxyl group[3][14].

-

Temperature: As with most chemical reactions, the rate of cyclization increases with temperature.

-

Solvent: The polarity and hydrogen-bonding capacity of the solvent can influence the stability of the transition state and the relative solubilities of the chalcone and flavanone forms, thereby affecting the reaction kinetics and equilibrium. DFT analysis suggests that H-bonded water networks are essential for making the cyclization energetically favorable[16].

Quantitative Data

Quantitative kinetic data for the spontaneous cyclization is less abundant than for the enzyme-catalyzed reaction. However, studies monitoring the reaction with UV-visible spectroscopy provide insight into the process. The disappearance of the characteristic chalcone absorption band (around 370-390 nm) and the appearance of the flavanone band (around 280-325 nm) allows for kinetic monitoring[13][17].

| Parameter | Condition | Observation | Reference |

| Reaction Monitoring | pH 7.4 Phosphate Buffer | Gradual increase in flavanone absorbance (323 nm) with a concomitant decrease in chalcone absorbance (382 nm). | [13] |

| Equilibrium | Physiological pH | The equilibrium generally favors the more stable flavanone form. | [3] |

| Enzymatic vs. Spontaneous | In vitro assay | The catalytic efficiency of CHI is millions of times greater than the spontaneous reaction rate. | [15] |

| Spontaneous Rate | In vitro assay | The spontaneous cyclization of naringenin chalcone is significantly faster than the catalytic rate of some related enzymes like AfCHIL (a Type IV CHI). | [18] |

Experimental Protocols

Studying the spontaneous cyclization requires a source of naringenin chalcone and a reliable method for monitoring its conversion to naringenin.

Protocol 1: Synthesis of Naringenin Chalcone from Naringenin

This protocol is adapted from methodologies involving the base-catalyzed ring-opening of naringenin[3].

Materials:

-

Naringenin

-

Potassium hydroxide (B78521) (KOH)

-

20% Hydrochloric acid (HCl)

-

Distilled water

-

Boiling water bath

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve 0.7 g of naringenin in a solution of 4.0 g of KOH in 4.0 mL of water in a suitable flask.

-

Heat the mixture in a boiling water bath for 4-5 minutes. The solution will typically turn a deep orange or red color, characteristic of the chalcone.

-

Immediately cool the reaction flask in an ice bath to quench the reaction.

-

While still cooling, carefully acidify the mixture with 20% HCl until the pH is acidic (pH ~2-3). This protonates the phenoxides and causes the chalcone to precipitate.

-

Collect the yellow precipitate (naringenin chalcone) by vacuum filtration.

-

Wash the precipitate with cold distilled water to remove salts.

-

Dry the product under vacuum. Store in a cool, dark, and dry place, as it may slowly cyclize back to naringenin, especially in the presence of moisture.

Protocol 2: Monitoring Cyclization by HPLC

This protocol outlines a general method for kinetically monitoring the isomerization using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Synthesized naringenin chalcone

-

Buffer solution of desired pH (e.g., 50 mM Tris-HCl, pH 7.5)

-

Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

-

Formic acid or Orthophosphoric acid (HPLC grade)

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm)

Procedure:

-

Prepare a Stock Solution: Accurately weigh and dissolve a small amount of naringenin chalcone in a minimal volume of methanol or DMSO to create a concentrated stock solution.

-

Initiate the Reaction: Add a small aliquot of the chalcone stock solution to a known volume of the pre-warmed buffer solution (e.g., in a temperature-controlled cuvette or vial) to achieve the desired final concentration (e.g., 100 µM)[18]. Start a timer immediately.

-

HPLC Analysis:

-

Set the column temperature (e.g., 25°C).

-

Use a suitable mobile phase gradient. For example, a gradient of water (with 0.1% formic acid) and acetonitrile is effective for separating naringenin chalcone and naringenin[17].

-

Set the detector to monitor at wavelengths where both compounds absorb but have distinct profiles, such as 280 nm for naringenin and 370 nm for the chalcone[1][17].

-

-

Data Collection: At regular time intervals (e.g., every 2, 5, 10, or 30 minutes), inject a sample of the reaction mixture onto the HPLC system.

-

Data Analysis: Record the peak areas for both naringenin chalcone and naringenin at each time point. Plot the concentration of the chalcone (reactant) versus time to determine the reaction rate.

Caption: Experimental workflow for kinetic analysis of spontaneous chalcone cyclization.

Biosynthetic Context and Significance

While the spontaneous reaction occurs, the existence of the highly efficient chalcone isomerase (CHI) enzyme in plants underscores the biological need for rapid and stereospecific control over this conversion[19]. The interaction between chalcone synthase (CHS) and CHI can form a metabolic channel, efficiently funneling the labile chalcone intermediate to the next step without its release into the cytosol, thus preventing the formation of by-products[3]. Understanding the non-enzymatic background reaction is crucial for accurately assessing the catalytic contribution of CHI and for metabolic engineering efforts aimed at producing flavonoids in microbial systems, which may lack this enzymatic activity[20].

Caption: Simplified biosynthetic pathway showing enzymatic and spontaneous routes to naringenin.

Conclusion

The spontaneous cyclization of naringenin chalcone to naringenin is a fundamental, pH-dependent intramolecular Michael addition. While significantly slower than the enzyme-catalyzed alternative, this non-enzymatic pathway is crucial for understanding flavonoid chemistry in vitro and in vivo. For researchers in natural products and drug development, a thorough grasp of this isomerization is essential for the synthesis, handling, and biological evaluation of chalcones and flavanones. The protocols and data presented in this guide offer a framework for the systematic study and control of this important reaction.

References

- 1. Frontiers | AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering [frontiersin.org]

- 2. Naringenin chalcone - Wikipedia [en.wikipedia.org]

- 3. Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing Isoliquiritigenin [jstage.jst.go.jp]

- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical and theoretical aspects of flavanone–chalcone isomerisations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. core.ac.uk [core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure, isomerization and dimerization processes of naringenin flavonoids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. Advances in Kaempferol: Extraction, Biosynthesis, and Application with Antibacterial Agents | MDPI [mdpi.com]

Naringenin Chalcone: A Technical Guide to its Molecular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringenin (B18129) chalcone (B49325), a natural flavonoid predominantly found in tomatoes and citrus fruits, has garnered significant scientific interest due to its diverse pharmacological activities. As an open-chain precursor to naringenin, this molecule exhibits distinct and potent biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of naringenin chalcone, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Data Presentation: Quantitative Efficacy of Naringenin Chalcone

The biological activity of naringenin chalcone has been quantified in various in vitro and in vivo models. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Cytotoxicity of Naringenin Chalcone

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay | Reference |

| U87MG | Human Glioblastoma | >50 µM (sharp increase in cytotoxicity) | 48 h | MTT Assay | [1] |

| SENCAR Mouse Skin Transformed (SST) | Skin Cancer | 92 µg/mL | Not Specified | Not Specified | [2] |

| SENCAR Mouse Skin Transformed Tumor (SST-T) | Skin Cancer | 184 µg/mL | Not Specified | Not Specified | [2] |

| MCF7 | Breast Cancer | > 10 µM | 72 h | MTT Assay | [1] |

| MDA-MB-231 | Breast Cancer | > 10 µM | 72 h | MTT Assay | [1] |

Table 2: Anti-inflammatory and Antioxidant Activity of Naringenin Chalcone

| Activity | Model System | Parameter Measured | Effective Concentration/IC50 | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264 macrophages | MCP-1, TNF-α, NO production | 25-200 µM (dose-dependent inhibition) | [1] |

| Antioxidant | DPPH Radical Scavenging Assay | DPPH scavenging | IC50 < Apigenin < Naringenin | [3] |

Core Molecular Mechanisms of Action

Naringenin chalcone exerts its pleiotropic effects by modulating several critical cellular signaling pathways. The primary mechanisms identified are its anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory Mechanism

The anti-inflammatory properties of naringenin chalcone are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Naringenin chalcone has been shown to inhibit the production of TNF-α, MCP-1, and nitric oxide (NO) in LPS-stimulated macrophages in a dose-dependent manner[4]. While the direct inhibition of IKK by naringenin chalcone is not definitively established, some chalcones are known to directly inhibit IKKβ activity[5]. The proposed mechanism for naringenin chalcone involves the suppression of IκBα degradation, thereby preventing NF-κB nuclear translocation.

The MAPK pathways, including p38, JNK, and ERK, are crucial in transducing extracellular signals to cellular responses, including inflammation. Naringenin has been shown to inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli[6]. By inhibiting the activation of these kinases, naringenin chalcone can suppress the downstream activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.

Antioxidant Mechanism

Naringenin chalcone's antioxidant activity is attributed to its ability to scavenge free radicals and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The chemical structure of naringenin chalcone, with its phenolic hydroxyl groups, allows it to donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions[3]. Its open-chain structure is believed to contribute to a higher antioxidant potential compared to its cyclized form, naringenin[3].

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through binding to the Antioxidant Response Element (ARE) in their promoter regions. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation. Electrophilic compounds, including some chalcones, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2[7][8]. Nrf2 then translocates to the nucleus and activates the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Anticancer Mechanism

The anticancer effects of naringenin chalcone are multifaceted, involving the induction of apoptosis and autophagy.

Naringenin chalcone has been shown to induce apoptosis in a dose-dependent manner in human glioblastoma cells, as evidenced by morphological changes such as cell shrinkage and the formation of apoptotic bodies[1]. This process is often mediated by the activation of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

While much of naringenin chalcone's activity is through the modulation of signaling pathways, some direct molecular targets have been identified. Notably, naringenin chalcone has been reported to be a potent inhibitor of aromatase , an enzyme that converts androgens to estrogens and is a key target in the treatment of hormone-dependent breast cancer[9][10]. The inhibitory effect of some flavonoids on aromatase has been shown to be competitive[11].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of naringenin chalcone's molecular mechanisms.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of naringenin chalcone on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., U87MG) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Treat the cells with various concentrations of naringenin chalcone (e.g., 0-100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is non-toxic, typically <0.1%). Include a vehicle control (DMSO alone). Incubate for the desired period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the naringenin chalcone concentration.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of naringenin chalcone on NF-κB transcriptional activity.

Principle: This assay utilizes a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by an NF-κB response element. Inhibition of the NF-κB pathway upon treatment with naringenin chalcone results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

Protocol:

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. If not using a stable cell line, transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of naringenin chalcone for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6 hours. Include unstimulated and vehicle controls.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Western Blot Analysis of MAPK Phosphorylation

Objective: To determine the effect of naringenin chalcone on the activation of MAPK signaling proteins.

Principle: Western blotting is used to detect the phosphorylated (activated) forms of MAPK proteins (p-p38, p-JNK, p-ERK) in cell lysates. A decrease in the levels of these phosphorylated proteins upon treatment with naringenin chalcone indicates inhibition of the pathway.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with naringenin chalcone for a specified time before stimulating with an appropriate agonist (e.g., LPS).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Naringenin chalcone is a promising natural compound with a well-defined molecular mechanism of action that encompasses anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2, along with its potential to directly target enzymes like aromatase, underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research and development of naringenin chalcone as a novel therapeutic agent. Future studies should focus on elucidating its in vivo efficacy, bioavailability, and safety profile in more complex disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of Naringenin Chalcone's Biological Activities

For Researchers, Scientists, and Drug Development Professionals